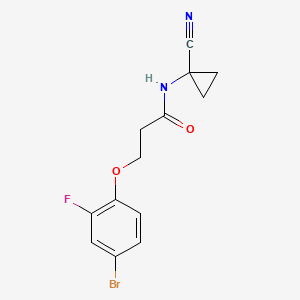![molecular formula C12H12F2N2O B3011646 N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide CAS No. 1808877-10-2](/img/structure/B3011646.png)
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide, also known as DFPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DFPMA is a member of the class of amides and is structurally similar to other compounds that have been shown to have biological activity.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide. One area of research is in the development of more efficient synthesis methods for N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide in vivo, which will be critical for its eventual use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide involves the reaction of 2,4-difluoroaniline with propargyl bromide to form the corresponding propargylated aniline. This intermediate is then reacted with methyl chloroacetate to form the desired product, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been studied for its potential therapeutic properties in a variety of disease states. One area of research has been in the treatment of cancer. N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c1-3-6-16(2)8-12(17)15-11-5-4-9(13)7-10(11)14/h1,4-5,7H,6,8H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRWTGJPDOUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B3011568.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)
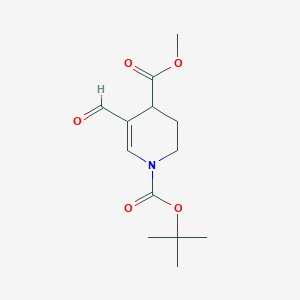
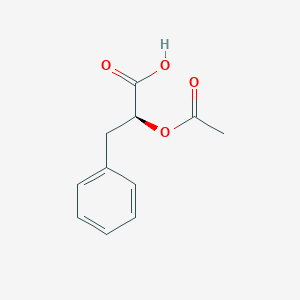
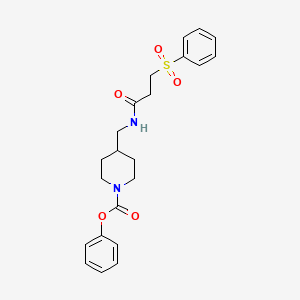
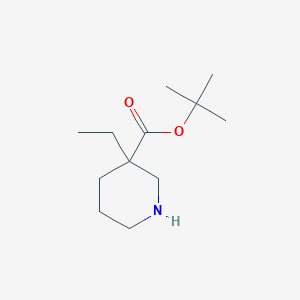
![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)
